molecular formula C25H26N2O8 B8114222 FmocNH-PEG2-CH2COONHS

FmocNH-PEG2-CH2COONHS

Cat. No. B8114222
M. Wt: 482.5 g/mol
InChI Key: VGLPRMPRYXDRGE-UHFFFAOYSA-N
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Patent
US08921328B2

Procedure details

2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid (185 mg, 0.480 mmol) and N-hydroxysuccinimide (110 mg, 0.956 mmol) were dissolved in anhydrous THF (1.5 mL). DIC was added dropwise to the solution at r.t., leading to the precipitation of a white solid. After 2 h, the reaction mixture was filtrated through a PTFE membrane filter (0.2 μm), and the solvent was removed. The crude product was redissolved in Et2O. The organic phase was washed with aq. NaHCO3 and 0.5 M aq. HCl. The organic layer was dried over Na2SO4, and the solvent was removed. The crude product was dissolved in CH2Cl2, and the solution was filtrated. After removal of the solvent, the crude product 39 (210 mg) was used in the synthesis of 40 without further purification.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([OH:28])=[O:27])=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.O[N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].CC(C)N=C=NC(C)C>C1COCC1>[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]([NH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][N:30]3[C:34](=[O:35])[CH2:33][CH2:32][C:31]3=[O:36])=[O:27])=[O:17])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCOCCOCC(=O)O
Name
Quantity
110 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leading to the precipitation of a white solid
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated through a PTFE membrane
FILTRATION
Type
FILTRATION
Details
filter (0.2 μm)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was redissolved in Et2O
WASH
Type
WASH
Details
The organic phase was washed with aq. NaHCO3 and 0.5 M aq. HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
the solution was filtrated
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product 39 (210 mg) was used in the synthesis of 40 without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCOCCOCC(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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